3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-4-28-19-15-18(16-20(29-5-2)21(19)30-6-3)23(27)25-12-8-13-26-14-10-17-9-7-11-24-22(17)26/h7,9-11,14-16H,4-6,8,12-13H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDAJNJXFRGISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCCN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Pyrrolo[2,3-b]pyridine Moiety: This involves the synthesis of the pyrrolo[2,3-b]pyridine intermediate, which can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.
Coupling Reaction: The final step involves coupling the benzamide core with the pyrrolo[2,3-b]pyridine moiety using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core or the pyrrolo[2,3-b]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent due to its unique structural properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Analogous Compounds
Key Observations:
Substituent Effects on Physicochemical Properties The triethoxy groups in the target compound likely increase hydrophobicity compared to the 4-methyl substituent in the analog from . The propyl linker introduces spatial separation between the benzamide and pyrrolopyridine moieties, which may alter binding kinetics compared to analogs with direct bonds (e.g., 4-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzamide) .
Functional Group Diversity The experimental compound DB08583 () incorporates an amino group and a pyrazole substituent on the pyrrolopyridine ring. In contrast, the target compound lacks these functional groups, implying divergent biological targets or mechanisms .
Commercial and Developmental Status The discontinuation of 4-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzamide () may reflect challenges in synthesis, stability, or efficacy.
Biological Activity
3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound is characterized by a benzamide core, triethoxy substituents, and a pyrrolo[2,3-b]pyridine moiety. The combination of these functional groups suggests potential therapeutic applications in various biological contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Benzamide Core: Provides a framework for biological interactions.
- Triethoxy Groups: Enhance solubility and bioavailability.
- Pyrrolo[2,3-b]pyridine Moiety: Imparts unique pharmacological properties.
Research indicates that compounds similar to this compound may interact with various biological targets. For instance:
- Inhibition of Enzymes: Compounds in this class can inhibit enzymes such as dihydrofolate reductase (DHFR), affecting cellular metabolism and proliferation .
- Kinase Inhibition: Some derivatives have shown potential as RET kinase inhibitors, which are relevant in cancer therapy due to their role in cell signaling pathways .
Case Studies
- Antitumor Activity: A study on related benzamide derivatives demonstrated cytotoxic effects against human leukemic T-cells at nanomolar concentrations. This suggests that this compound may exhibit similar properties and could be explored further for anticancer applications .
- Gastroprokinetic Effects: Research on benzamide derivatives has highlighted their ability to stimulate gastric motility and inhibit vomiting in animal models. This indicates potential therapeutic uses in gastrointestinal disorders .
Research Findings
Recent studies have focused on the synthesis and evaluation of various benzamide derivatives. The following table summarizes key findings related to the biological activities of compounds structurally related to this compound:
Q & A
Q. What synthetic methodologies are recommended for 3,4,5-triethoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide, and how can reaction conditions be optimized?
Answer:
- Key Steps :
- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura) for introducing the pyrrolo[2,3-b]pyridine moiety, as demonstrated in analogous compounds .
- Amide Bond Formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for the benzamide linkage, ensuring anhydrous conditions .
- Optimization : Adjust catalysts (e.g., Pd(OAc)₂), solvents (e.g., DMF or toluene), and temperature (50–100°C) to enhance regioselectivity and yield .
- Purity Control : Monitor via HPLC and use column chromatography with silica gel (≥97% purity standards, as per reagent catalogs) .
Q. Which analytical techniques are essential for structural validation of this compound?
Answer:
- NMR Spectroscopy : Confirm substitution patterns (e.g., triethoxybenzamide protons at δ 1.2–1.4 ppm for ethoxy groups; pyrrolopyridine aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (expected [M+H]⁺ around m/z 553, based on similar benzamide derivatives) .
- X-Ray Crystallography : Resolve chiral centers and confirm spatial arrangement of substituents, as applied to related pyrrolopyridine analogs .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to improve kinase inhibition potency?
Answer:
- Core Modifications :
- Assay Design :
Q. What computational strategies are effective for predicting binding modes with tyrosine kinases?
Answer:
- Molecular Docking :
- MD Simulations :
Q. How should discrepancies in biological activity across studies be addressed?
Answer:
- Source Analysis :
- Cross-Validation :
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
